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N-(3-bromophenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide

Glutamate Receptor mGluR5 Antiparkinsonian

N-(3-bromophenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide is a critical 3-bromo regioisomer for probing mGluR5 negative allosteric modulation in Parkinson's research. Its predicted binding energy of -8.9 kcal/mol outperforms fenobam, offering a distinct SAR profile from the 4-bromo isomer. This non-interchangeable tool is essential for selectivity profiling against ionotropic receptors like NMDA GluN2B. Secure this high-purity compound to validate your kinase inhibition or neuroscience hypotheses with precise, reproducible data.

Molecular Formula C18H14BrN3O3
Molecular Weight 400.2 g/mol
CAS No. 946333-27-3
Cat. No. B6545835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-bromophenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide
CAS946333-27-3
Molecular FormulaC18H14BrN3O3
Molecular Weight400.2 g/mol
Structural Identifiers
SMILESCOC1=CC(=O)N(N=C1C(=O)NC2=CC(=CC=C2)Br)C3=CC=CC=C3
InChIInChI=1S/C18H14BrN3O3/c1-25-15-11-16(23)22(14-8-3-2-4-9-14)21-17(15)18(24)20-13-7-5-6-12(19)10-13/h2-11H,1H3,(H,20,24)
InChIKeyRIFRPWZVMXAFFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes33 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for N-(3-bromophenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide (CAS 946333-27-3): A Differentiated Dihydropyridazine Scaffold


N-(3-bromophenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide (CAS 946333-27-3) is a member of the N-substituted 4-methoxy-6-oxo-1-aryl-pyridazine-3-carboxamide class. This compound class has been identified in patent literature as having unexpected drug properties as inhibitors of protein kinases, especially against ALK and c-Met [1]. Its core scaffold is also the subject of targeted investigation for modulating glutamate receptors, a strategy relevant to antiparkinsonian drug design [2]. The compound's precise substitution pattern—specifically the 3-bromophenyl group on the carboxamide—distinguishes it from a series of closely related analogs, a critical factor for researchers conducting structure-activity relationship (SAR) studies.

Why Generic Pyridazine-3-carboxamide Substitution Fails: The Case for Specific Bromine Regioisomerism


Simple substitution with a different N-aryl pyridazine-3-carboxamide analog is not equivalent. A published molecular docking study provides quantitative evidence that the position of a single halogen substituent can cause a significant shift in predicted binding affinity to a key neurological target. Specifically, the 3-bromophenyl isomer of the target compound demonstrates a measurably different binding energy profile for the mGluR5 metabotropic glutamate receptor compared to its 4-bromophenyl isomer (CAS 946256-65-7). This class-level inference [1] demonstrates that SAR is highly sensitive to the substitution pattern, making the 3-bromo regioisomer a non-interchangeable tool for probing and validating specific biological hypotheses, particularly in neuroscience research.

Quantitative Evidence for N-(3-bromophenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide (CAS 946333-27-3)


3-Bromo vs. 4-Bromo Regioisomer Differentiation in mGluR5 Binding Energy

In a head-to-head virtual screening study, the compound N-(3-bromophenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide (ligand 0246) demonstrated a superior predicted binding affinity for the mGluR5 receptor compared to its direct regioisomer, N-(4-bromophenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide (ligand 0228). The binding energy for the target compound was -8.9 kcal/mol, which is a 1.8 kcal/mol improvement over the 4-bromo analog, which scored -7.1 kcal/mol [1]. This also surpasses the reference compound fenobam (-8.7 kcal/mol).

Glutamate Receptor mGluR5 Antiparkinsonian Molecular Docking Structure-Activity Relationship

Comparison of 3-Bromophenyl vs. Unsubstituted Phenyl on NMDA Receptor Binding

The target compound (ligand 0246) showed a predicted binding energy of -9.9 kcal/mol for the NMDA GluN2B receptor. Compared to the unsubstituted phenyl analog (ligand 0181, R = H), which showed a binding energy of -10.1 kcal/mol, the 3-bromo substitution results in a slightly lower predicted affinity (difference of +0.2 kcal/mol) [1]. This demonstrates that the bromine substitution does not universally enhance affinity, but rather modulates it in a target-specific manner, providing a differential profile distinct from the simpler parent scaffold.

NMDA Receptor GluN2B Molecular Docking Antiparkinsonian

Physicochemical Differentiation via Computed LogP

The target compound has a computed XLogP3-AA of 3.2, as recorded in PubChem [1]. This is a differentiating factor from the 4-methylphenyl analog at the 1-position (CAS 946230-82-6), which introduces an additional carbon and has a molecular weight of 414.3 g/mol compared to the target's 400.2 g/mol . The established logP value serves as a key procurement parameter, directly informing solubility, permeability, and formulation strategies where control over lipophilicity is essential.

Physicochemical Properties Lipophilicity logP Drug-likeness

Recommended Application Scenarios for 946333-27-3


Antiparkinsonian Drug Discovery: Selective mGluR5 Probe Design

The compound's predicted binding energy of -8.9 kcal/mol against mGluR5, which outperforms both the reference drug fenobam and the 4-bromo analog, makes it a high-value starting point for designing negative allosteric modulators targeting this receptor in Parkinson's disease research [1]. Researchers investigating mGluR5-mediated pathways can use this compound to establish a preliminary SAR around the 3-bromophenyl moiety.

Kinase Inhibition Research: c-Met and ALK Inhibitor Optimization

This compound belongs to a class patented as unexpected kinase inhibitors with potent activity against c-Met and ALK [1]. Researchers can use this specific analog to probe the role of a 3-bromophenyl substitution on the dihydropyridazine scaffold's hinge-binding motif, a key element for achieving the reported <100 nM IC50 values in this compound class [2].

Neuroscience Tool Compound for mGluR5/GluN2B Selectivity Profiling

The differential predicted affinity for mGluR5 (-8.9 kcal/mol) versus NMDA GluN2B (-9.9 kcal/mol) provides a quantitative starting point for selectivity profiling [1]. This compound can serve as a key tool in panels designed to separate group I metabotropic glutamate receptor modulation from ionotropic receptor activity, critical for investigating the etiology of neurological disorders.

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